Cas no 899214-24-5 (1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative featuring a butyl substituent at the N1 position and a 4-methylbenzenesulfonyl group at the C3 position. This compound exhibits structural characteristics that may enhance its utility in medicinal chemistry, particularly as a potential intermediate for biologically active molecules. The fluorine atom at the C6 position can influence electronic properties and metabolic stability, while the sulfonyl group may contribute to binding interactions in target systems. Its well-defined molecular framework makes it suitable for further functionalization or structure-activity relationship studies. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research applications.
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
899214-24-5 structure
Product Name:1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:899214-24-5
MF:C20H20FNO3S
MW:373.441107749939
CID:6408520
PubChem ID:18559246
Update Time:2025-05-25

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • 1-butyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
    • F1603-0178
    • 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one
    • AKOS001838262
    • 899214-24-5
    • Inchi: 1S/C20H20FNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
    • InChI Key: HUYXAHUDFQOSLP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1C(C2C=C(C=CC=2N(C=1)CCCC)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 373.11479284g/mol
  • Monoisotopic Mass: 373.11479284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 62.8Ų

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Recent Advances in the Study of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS: 899214-24-5)

The compound 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS: 899214-24-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one as a promising scaffold for the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The unique structural features of this compound, including the fluoro-substituted quinolinone core and the tosyl group, contribute to its selective binding affinity towards specific kinase targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibited potent inhibitory activity against a panel of cancer-related kinases, including EGFR and VEGFR2. The compound showed nanomolar IC50 values in enzymatic assays and displayed promising anti-proliferative effects in vitro against several cancer cell lines. Molecular docking studies further elucidated the binding interactions between the compound and the ATP-binding sites of these kinases, providing insights for future structure-activity relationship (SAR) optimizations.

Another significant advancement was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where the compound was evaluated for its anti-inflammatory properties. The study revealed that 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. These findings suggest its potential utility in treating inflammatory diseases, although further in vivo studies are warranted to confirm its efficacy and safety profile.

The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has also been optimized in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, which improved the overall yield and purity of the compound. This development is particularly important for facilitating large-scale production and enabling further preclinical and clinical investigations.

Despite these promising results, challenges remain in the development of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic medicinal chemistry efforts. Future research directions may include the exploration of prodrug strategies and formulation technologies to enhance the compound's pharmacokinetic properties.

In conclusion, 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one represents a versatile and pharmacologically active scaffold with applications in both oncology and inflammation. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic potential, paving the way for its eventual translation into clinical applications.

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